molecular formula C18H17FN2O4S2 B2459749 2-((1-((4-Fluorobenzyl)sulfonyl)azetidin-3-yl)oxy)-4-methoxybenzo[d]thiazole CAS No. 1421453-15-7

2-((1-((4-Fluorobenzyl)sulfonyl)azetidin-3-yl)oxy)-4-methoxybenzo[d]thiazole

Cat. No.: B2459749
CAS No.: 1421453-15-7
M. Wt: 408.46
InChI Key: XHEAUJXDCFQXBH-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds involves the use of 4-(Azetidin-1-ylsulfonyl)phenylboronic acid derivatives in the construction of bicyclic beta-lactam carboxylic esters. These derivatives play a crucial role in tandem Ireland-Claisen rearrangement and ring-closing alkene metathesis processes.


Molecular Structure Analysis

The exploration of 3-phenoxy-1,4-diarylazetidin-2-ones, structurally related to 4-(Azetidin-1-ylsulfonyl)phenylboronic acid derivatives, has led to the discovery of potent antiproliferative compounds targeting tubulin.


Chemical Reactions Analysis

The compound “2-((1-((4-Fluorobenzyl)sulfonyl)azetidin-3-yl)oxy)-4-methoxybenzo[d]thiazole” is a reversible and highly selective MAGL inhibitor . It inhibits MAGL in a competitive mode with respect to the 2-AG substrate .


Physical and Chemical Properties Analysis

The thiazole ring consists of sulfur and nitrogen in such a fashion that the pi (π) electrons are free to move from one bond to other bonds rendering aromatic ring properties . On account of its aromaticity, the ring has many reactive positions where donor–acceptor, nucleophilic, oxidation reactions, etc., may take place .

Mechanism of Action

In rodent brain, the compound time- and dose-dependently bound to MAGL, indirectly led to CB1 occupancy by raising 2-AG levels, and raised norepinephrine levels in cortex . In vivo, the compound exhibited antinociceptive efficacy in both the rat complete Freund’s adjuvant–induced radiant heat hypersensitivity and chronic constriction injury–induced cold hypersensitivity models of inflammatory and neuropathic pain .

Future Directions

Thiazoles, their derivatives, and isomers have gained considerable attention because of their broad applications in different fields, such as agrochemicals, industrial, and photographic sensitizers . They have pharmaceutical and biological activities that include antimicrobial, antiretroviral, antifungal, anticancer, antidiabetic, anti-inflammatory, anti-Alzheimer, antihypertensive, antioxidant, and hepatoprotective activities . Thus, the future directions of “2-((1-((4-Fluorobenzyl)sulfonyl)azetidin-3-yl)oxy)-4-methoxybenzo[d]thiazole” could involve further exploration of these applications.

Properties

IUPAC Name

2-[1-[(4-fluorophenyl)methylsulfonyl]azetidin-3-yl]oxy-4-methoxy-1,3-benzothiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17FN2O4S2/c1-24-15-3-2-4-16-17(15)20-18(26-16)25-14-9-21(10-14)27(22,23)11-12-5-7-13(19)8-6-12/h2-8,14H,9-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHEAUJXDCFQXBH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C2C(=CC=C1)SC(=N2)OC3CN(C3)S(=O)(=O)CC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17FN2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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